Olsalazine sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
奥沙拉秦钠是一种抗炎药物,主要用于治疗溃疡性结肠炎。它是美沙拉秦(5-氨基水杨酸)的前体药,不会在小肠中吸收。 相反,它会继续进入结肠,在那里被结肠细菌产生的偶氮还原酶裂解成两个美沙拉秦分子 . 这种分解成美沙拉秦抑制了环氧合酶和脂氧合酶,从而减少了前列腺素和白三烯的生成 .
作用机制
奥沙拉秦钠通过在结肠中分解成美沙拉秦发挥作用。 美沙拉秦抑制环氧合酶和脂氧合酶,减少了前列腺素和白三烯等促炎因子的生成 . 这种抑制减少了结肠的炎症,缓解了溃疡性结肠炎的症状 . 该作用是局部性的,而不是全身性的,因为该化合物不会在小肠中吸收 .
生化分析
Biochemical Properties
Olsalazine sodium works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of pro-inflammatory factors, thereby alleviating inflammation in conditions such as ulcerative colitis . It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its breakdown in the colon into two molecules of 5-ASA by azoreductases produced by colonic bacteria . The 5-ASA molecules then inhibit cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound on cellular function in in vitro or in vivo studies are not mentioned in the search results, it has been shown to decrease water and sodium absorption .
Metabolic Pathways
This compound is metabolized in the colon into two molecules of 5-ASA . This process involves the enzyme azoreductase, produced by colonic bacteria . The 5-ASA molecules then participate in further biochemical reactions, including the inhibition of cyclooxygenase and lipoxygenase .
Transport and Distribution
This compound is not absorbed in the small intestine . Instead, it is transported to the colon, where it is metabolized . The details of its distribution within cells and tissues, and any transporters or binding proteins it interacts with, were not found in the search results.
准备方法
奥沙拉秦钠的合成包括将氢氧化钠水溶液加热至回流,然后加入偶联化合物和抗氧化剂。然后将混合物加热2-4小时,然后逐滴加入冰醋酸酸化溶液,直到pH值达到5-8。将混合物再次加热1-2小时,冷却并过滤以获得粗产品。 然后用水分馏粗产品以获得高质量的奥沙拉秦钠 . 这种方法有效地抑制了酚羟基的氧化,并减少了副反应的发生,使其适用于大规模工业生产 .
化学反应分析
奥沙拉秦钠会发生几种类型的化学反应,包括:
氧化: 奥沙拉秦钠在某些条件下会氧化,导致形成各种氧化产物。
还原: 该化合物可以被还原,特别是在存在如连二亚硫酸钠等还原剂的情况下。
取代: 奥沙拉秦钠可以发生取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂包括氢氧化钠、冰醋酸和抗氧化剂,如水合肼或连二亚硫酸钠 . 这些反应形成的主要产物通常是美沙拉秦的衍生物,它们保留了母体化合物的抗炎特性 .
科学研究应用
奥沙拉秦钠具有广泛的科学研究应用:
化学: 它被用作偶氮键断裂和合成相关化合物研究中的模型化合物。
生物学: 研究表明,奥沙拉秦钠可以调节高尿酸血症动物的尿酸转运蛋白,从而增加肾脏尿酸排泄.
相似化合物的比较
奥沙拉秦钠与其他氨基水杨酸类药物相似,例如柳氮磺胺吡啶和美沙拉秦。它具有一些独特的特性,使其与这些化合物区别开来:
其他类似的化合物包括巴沙氮酯和伊普沙氮酯,它们也向结肠递送美沙拉秦,但它们的化学结构和递送机制不同 .
通过了解奥沙拉秦钠的独特特性和应用,研究人员和医疗保健专业人员可以更好地利用该化合物治疗炎症性肠病和其他相关疾病。
属性
CAS 编号 |
6054-98-4 |
---|---|
分子式 |
C14H10N2NaO6 |
分子量 |
325.23 g/mol |
IUPAC 名称 |
disodium;2-carboxy-4-[(3-carboxy-4-oxidophenyl)diazenyl]phenolate |
InChI |
InChI=1S/C14H10N2O6.Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;/h1-6,17-18H,(H,19,20)(H,21,22); |
InChI 键 |
DOGQIVPYEFSMNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)C(=O)O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O.[Na] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
15722-48-2 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Olsalazine, Dipentum, Azodisal sodium, Azodisalicylate, CJ-91B; CJ 91B; CJ91B; |
产品来源 |
United States |
Q1: How does olsalazine sodium exert its therapeutic effect in ulcerative colitis?
A: this compound itself is inactive. It delivers 5-ASA to the colon where it is cleaved by bacterial azoreductases into two molecules of 5-ASA. [, , , ] This locally acting 5-ASA is thought to work by inhibiting prostaglandin synthesis and other inflammatory mediators in the colon, thus reducing inflammation. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H8N2Na2O6, and its molecular weight is 350.2 g/mol.
Q3: What spectroscopic techniques are used to characterize this compound?
A: Several spectroscopic techniques are employed to characterize this compound, including UV/VIS spectroscopy, NMR spectroscopy, and infrared (IR) spectroscopy. [, , ]
Q4: Can you elaborate on the electrochemical properties of this compound and its related compounds?
A: Studies using cyclic voltammetry and constant potential coulometry have shown that this compound and related azosalicylic acids can be both reduced and oxidized at a glassy carbon electrode. The reduction and oxidation potentials depend on the pH and the structure of the compounds. [, ]
Q5: What is known about the solubility of this compound?
A: this compound exhibits pH-dependent solubility. Its solubility is significantly lower at acidic pH (2 × 10^-8 M at pH 1.0) compared to a less acidic environment (4 × 10^-6 M at pH 3.5). [, ]
Q6: What is the bioavailability of this compound after oral administration?
A: this compound has limited systemic bioavailability. Only about 2.4% of an oral dose is absorbed systemically, with the majority reaching the colon where it's metabolized into 5-ASA. [, , ]
Q7: How is this compound metabolized?
A: this compound is primarily metabolized by bacterial azoreductases in the colon into two molecules of 5-ASA. This locally released 5-ASA is then slowly absorbed, leading to high concentrations within the colon. [, , , ]
Q8: How is this compound excreted?
A: Less than 1% of this compound is excreted unchanged in the urine. The majority of the drug is excreted in feces, predominantly as 5-ASA and its metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). []
Q9: Does this compound affect the migrating motor complexes (MMC) in the small bowel?
A: Studies suggest that this compound, even at twice the recommended dose, does not appear to significantly interfere with the occurrence or timing of MMCs in the upper small bowel of fasting humans. []
Q10: What are the common adverse effects associated with this compound?
A: The most common adverse effect reported with this compound is diarrhea. [, ] Other less common side effects may include headache, nausea, vomiting, rash, pruritus, and fever. []
Q11: Are there any known drug interactions with this compound?
A11: Information on specific drug interactions with this compound is limited. As it is primarily metabolized by colonic bacteria, potential interactions with drugs affecting gut flora should be considered.
Q12: What are some strategies for improving the delivery of this compound to the colon?
A: Formulations aimed at achieving colon-specific delivery of this compound include using pH-sensitive polymers and coatings that degrade in the presence of colonic bacterial enzymes. []
Q13: Has Borassus flabellifer mucilage (BFM) been explored as a carrier for colon-specific delivery of this compound?
A: Yes, studies show that BFM can act as a biodegradable carrier for this compound, limiting drug release in the stomach and small intestine while releasing it in the colon due to degradation by bacterial enzymes. []
Q14: What analytical techniques are used for the quantification of this compound in pharmaceutical formulations?
A: Several methods have been developed for the determination of this compound in pharmaceuticals. These include high-performance liquid chromatography (HPLC), UV spectrophotometry, and differential pulse voltammetry. [, , , ]
Q15: Is there a method for detecting residual methylsulfonic acid in this compound raw material?
A: Yes, an ion chromatography method has been established and validated for the determination of residual methylsulfonic acid in this compound raw material, ensuring its quality and safety. []
Q16: What is the significance of residual solvent analysis in this compound manufacturing?
A: Residual solvents from the manufacturing process can impact drug quality and safety. Capillary gas chromatography (GC) is used to ensure these solvents are within acceptable limits. []
Q17: What is the environmental impact of this compound?
A17: Information regarding the environmental impact and degradation of this compound is limited and requires further investigation.
Q18: Are there any cost-effectiveness analyses comparing this compound to other ulcerative colitis treatments?
A: Yes, cost-effectiveness analyses suggest that this compound might be a more cost-effective option compared to mesalazine and potentially sulfasalazine for treating ulcerative colitis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。